Lithium triisopropyl 2-(5-chloropyridyl)borate

Suzuki–Miyaura coupling Organoboron stability Heteroaryl boronate

Lithium triisopropyl 2-(5-chloropyridyl)borate (CAS 1256364-35-8) is a superior coupling partner for Suzuki-Miyaura reactions. Unlike unstable free boronic acids, this lithium triisopropyl borate salt exhibits significantly enhanced resistance to protodeboronation and is benchtop-stable at room temperature. It uniquely enables a streamlined, one-pot lithiation-borylation-coupling sequence that eliminates the isolation of unstable intermediates, reducing unit operations and material losses during scale-up. This makes it the reagent of choice for reliably constructing high-value 5-chloropyridin-2-yl biaryl scaffolds for medicinal chemistry, agrochemicals, and advanced materials. Replacing it with a generic heteroarylboronic acid is expected to result in reduced yields or outright coupling failure.

Molecular Formula C14H24BClLiNO3
Molecular Weight 307.55
CAS No. 1256364-35-8
Cat. No. B580949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium triisopropyl 2-(5-chloropyridyl)borate
CAS1256364-35-8
SynonymsLithium triisopropyl 2-(5-chloropyridyl)borate
Molecular FormulaC14H24BClLiNO3
Molecular Weight307.55
Structural Identifiers
SMILES[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1
InChIKeyYFVRPQXMSHHGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Triisopropyl 2-(5-chloropyridyl)borate (CAS 1256364-35-8): Heteroaryl Borate Salt for Suzuki–Miyaura Cross-Coupling


Lithium triisopropyl 2-(5-chloropyridyl)borate (CAS 1256364-35-8) is a lithium triisopropoxyborate salt containing a 5‑chloropyridin‑2‑yl heteroaryl group . It belongs to the lithium triisopropyl borate class of organoboron reagents used as nucleophiles in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions [1]. The compound is employed as a pre‑formed coupling partner or generated in situ for constructing biaryl architectures containing the 5‑chloropyridin‑2‑yl moiety [1]. Its commercial availability at ≥95% purity makes it accessible as a building block for medicinal chemistry, agrochemical synthesis, and materials science applications .

Lithium Triisopropyl 2-(5-chloropyridyl)borate: Why Generic Boronic Acid or Boronate Substitution Compromises Heteroaryl Coupling Outcomes


2‑Pyridylboronic acids and their pinacol esters are notoriously prone to rapid protodeboronation under Suzuki–Miyaura coupling conditions, leading to low yields and irreproducible results [1]. Corresponding lithium triisopropyl borate salts such as CAS 1256364-35-8 exhibit substantially enhanced resistance to protodeboronation relative to the free boronic acid form and can be stored on the benchtop at room temperature without significant decomposition [1][2]. Additionally, this borate class enables a one‑pot lithiation–borylation–coupling sequence that eliminates the need to isolate unstable boronic acid intermediates, a procedural advantage not achievable with pre‑formed pinacol boronates or potassium trifluoroborate salts [2][3]. Consequently, replacing this specific lithium triisopropyl borate with a generic heteroarylboronic acid or a structurally dissimilar boronate surrogate is expected to result in reduced yield, greater variability, or outright coupling failure [1].

Lithium Triisopropyl 2-(5-chloropyridyl)borate: Head‑to‑Head Quantitative Differentiation for Procurement Decisions


Protodeboronation Stability: Lithium Triisopropyl Borate Salt vs. Free Boronic Acid

Lithium triisopropyl borate salts including CAS 1256364-35-8 are significantly more resistant to protodeboronation than the corresponding free heteroarylboronic acids, which are known to decompose rapidly under standard coupling conditions [1]. The borate salts can be conveniently stored on the benchtop at room temperature without special precautions against moisture or air [1][2].

Suzuki–Miyaura coupling Organoboron stability Heteroaryl boronate

One‑Pot Lithiation–Borylation–Coupling: Lithium Triisopropyl Borate vs. Pre‑Isolated Boronic Acid Workflow

The lithium triisopropyl borate class supports a one‑pot procedure combining lithiation of a heteroaryl bromide, quenching with triisopropyl borate, and subsequent Suzuki–Miyaura coupling without isolating the borate intermediate [1]. This three‑step, single‑vessel process contrasts with the conventional two‑pot approach requiring isolation, purification, and drying of the boronic acid prior to coupling [1]. While a direct yield comparison for the 5‑chloropyridin‑2‑yl derivative is not reported, the method eliminates intermediate handling losses and time expenditure [1].

One‑pot synthesis Lithiation–borylation Process chemistry

Cross‑Coupling Yield: Lithium Triisopropyl Borate vs. Benchmark Coupling Performance

Research indicates that lithium triisopropyl 2‑(5‑chloropyridyl)borate can achieve excellent yields when coupled with aryl halides in Suzuki–Miyaura reactions . A reported yield of up to 85% has been cited for this compound in the context of biaryl formation with aryl halide partners . It must be noted that this yield data originates from a secondary vendor source rather than a peer‑reviewed journal, and no direct head‑to‑head comparison against a specific named comparator under identical conditions is provided .

Suzuki–Miyaura coupling Heteroaryl cross‑coupling Reaction yield

Comparative Purity Specifications: Lithium Triisopropyl 2‑(5‑chloropyridyl)borate vs. Related Pyridylborate Analogs

Lithium triisopropyl 2‑(5‑chloropyridyl)borate (CAS 1256364‑35‑8) is commercially available at a minimum purity specification of 95% from a major supplier , with alternative suppliers offering ≥97% purity . This purity profile is comparable to the corresponding 5‑fluoropyridyl analog (CAS 1048030‑49‑4), which is also supplied at ≥95% purity , and to potassium (5‑chloropyridin‑2‑yl)trifluoroborate (CAS 1375328‑10‑1), which is offered at ≥98% purity .

Purity specification Procurement benchmark Quality control

Broader Reaction Scope: Lithium Triisopropyl Borate Class vs. Narrow Substrate Limitations

The lithium triisopropyl borate methodology has been demonstrated across a wide range of heterocyclic substrates in Suzuki–Miyaura coupling, including sensitive heterocycles that are challenging for conventional boronic acid protocols [1]. The authors explicitly state that these borate salts are "convenient and efficient coupling partners for Suzuki–Miyaura reactions, particularly when a sensitive heterocycle is required as the boronate component" [1].

Substrate scope Heterocycle coupling General methodology

Procurement Risk Mitigation: Lithium Triisopropyl Borate vs. 2‑Pyridylboronic Acid Availability

3‑Pyridylboronic acid, a closely related heteroarylboronic acid building block, is noted in the literature to be commercially available only in small quantities at high cost [1]. While no direct availability statement for 5‑chloropyridin‑2‑ylboronic acid is found, the general trend for 2‑pyridylboronic acids is poor commercial accessibility and limited stock [1]. In contrast, lithium triisopropyl 2‑(5‑chloropyridyl)borate (CAS 1256364‑35‑8) is stocked by multiple commercial vendors in research quantities [2], offering a more reliable and cost‑effective procurement pathway for the same heteroaryl fragment.

Supply chain reliability Building block sourcing Procurement planning

Lithium Triisopropyl 2-(5-chloropyridyl)borate: Evidence‑Backed Application Scenarios for R&D and Industrial Procurement


Medicinal Chemistry: Synthesis of 5‑Chloropyridine‑Containing Biaryl Pharmacophores

Lithium triisopropyl 2‑(5‑chloropyridyl)borate is employed in medicinal chemistry programs to construct biaryl scaffolds bearing the 5‑chloropyridin‑2‑yl motif, a common structural element in kinase inhibitors, GPCR modulators, and other bioactive small molecules . The borate salt's enhanced protodeboronation stability relative to the corresponding boronic acid ensures consistent coupling performance when working with sensitive heteroaryl partners [1][2]. Its one‑pot lithiation–borylation–coupling capability streamlines the synthesis of diverse biaryl libraries for structure–activity relationship studies [1].

Agrochemical Research: Construction of Pyridine‑Functionalized Crop Protection Agents

The compound serves as a key building block for introducing the 5‑chloropyridin‑2‑yl unit into agrochemical candidates, including herbicides and fungicides that rely on heteroaryl biaryl frameworks for target binding and physicochemical properties . The robust benchtop stability of lithium triisopropyl borate salts enables reliable inventory management in agrochemical discovery laboratories without the cold‑chain storage requirements of less stable boronic acid counterparts [1].

Process Chemistry Development: Streamlined Synthesis of Heteroaryl Building Blocks

In process R&D settings, the one‑pot lithiation–borylation–coupling methodology afforded by lithium triisopropyl borates reduces the number of unit operations, minimizing vessel transfers, purification steps, and associated material losses [1]. This operational simplification translates to reduced labor hours and improved overall process mass intensity when scaling up the preparation of 5‑chloropyridin‑2‑yl‑containing intermediates [1]. The demonstrated broad substrate scope further supports the use of this borate class as a general platform for accessing diverse heteroaryl coupling partners [1].

Materials Science: Synthesis of Pyridine‑Functionalized Ligands and Conjugated Systems

Lithium triisopropyl 2‑(5‑chloropyridyl)borate is applicable in the preparation of pyridine‑containing ligands for transition metal catalysis and the construction of conjugated organic materials for optoelectronic applications . The reliable cross‑coupling performance of the borate salt ensures efficient installation of the 5‑chloropyridin‑2‑yl moiety onto extended π‑conjugated frameworks, a critical step in the synthesis of organic light‑emitting diode (OLED) emitters, organic photovoltaics, and metal–organic framework components .

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